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molecular formula C9H7FO B071256 7-fluoro-2H-chromene CAS No. 179071-53-5

7-fluoro-2H-chromene

Cat. No. B071256
M. Wt: 150.15 g/mol
InChI Key: COLRICOIAPLURA-UHFFFAOYSA-N
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Patent
US05521147

Procedure details

A reaction vessel charged with 0.5 gram (0.03 mole) of 3,4-dihydro-7-fluoro-4-hydroxy-2H-1-benzopyran and 0.02 gram (catalyst) of p-toluenesulfonic acid in 50 mL of toluene was fitted with a Soxhlet extractor containing molecular sieves (3-4 angstrom). The stirred contents of the reaction vessel was heated at reflux for 90 minutes, during which time the water by-product was collected on the molecular sieves. The reaction mixture was combined with the reaction mixture of another preparation of this compound and concentrated under reduced pressure to a residue. The residue was subjected to column chromatography on silica gel, with 1:9 ethyl acetate:hexane as the eluant. The product-containing fractions were combined and concentrated under reduced pressure, yielding 0.6 gram of 7-fluoro-2H-1-benzopyran. The NMR spectrum was consistent with the proposed structure. This reaction was repeated several times.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:12]=[CH:11][C:5]2[CH:6](O)[CH2:7][CH2:8][O:9][C:4]=2[CH:3]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.O>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:12]=[CH:11][C:5]2[CH:6]=[CH:7][CH2:8][O:9][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
FC1=CC2=C(C(CCO2)O)C=C1
Name
Quantity
0.02 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was fitted with a Soxhlet extractor
ADDITION
Type
ADDITION
Details
containing molecular sieves (3-4 angstrom)
TEMPERATURE
Type
TEMPERATURE
Details
The stirred contents of the reaction vessel was heated
CUSTOM
Type
CUSTOM
Details
was collected on the molecular sieves
ADDITION
Type
ADDITION
Details
The reaction mixture was combined with the reaction mixture of another preparation of this compound
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to a residue
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=CC2=C(C=CCO2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: CALCULATEDPERCENTYIELD 13.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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